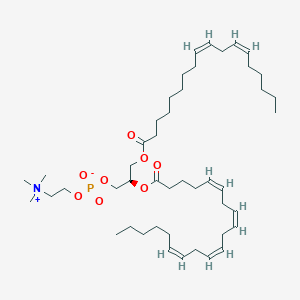

Phosphatidylcholine (C18:2,C20:4)

Description

PC(18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

CAS No. |

85082-02-6 |

|---|---|

Molecular Formula |

C46H80NO8P |

Molecular Weight |

806.1 g/mol |

IUPAC Name |

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14-17,20-22,24-25,27,31,33,44H,6-13,18-19,23,26,28-30,32,34-43H2,1-5H3/b16-14-,17-15-,22-20-,24-21-,27-25-,33-31-/t44-/m1/s1 |

InChI Key |

ZZSZQATYGVHNLZ-PUMLCSCDSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Phosphatidylcholine (18:2/20:4) in Cell Membrane Dynamics and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylcholine (PC) is a cornerstone of cellular membranes, not merely as a structural scaffold but as a dynamic participant in a myriad of cellular processes. Among the vast array of PC species, those containing polyunsaturated fatty acids (PUFAs) are of particular interest due to their profound influence on membrane biophysics and their role as precursors to potent signaling molecules. This technical guide delves into the multifaceted biological role of a specific and highly significant phosphatidylcholine species: 1-linoleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, commonly denoted as PC(18:2/20:4). This document will explore its structural significance, its impact on membrane properties, its central role in the generation of eicosanoids, and its implications in health and disease. Detailed experimental protocols and quantitative data are provided to equip researchers and drug development professionals with the necessary tools and information to investigate this critical lipid molecule.

Introduction: The Significance of PC(18:2/20:4)

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, contributing to the structural integrity of the lipid bilayer.[1] The specific fatty acid composition of PC molecules, however, dictates their functional specificity. PC(18:2/20:4) is a prominent molecular species characterized by the presence of the omega-6 fatty acid linoleic acid (18:2) at the sn-1 position and the omega-6 fatty acid arachidonic acid (20:4) at the sn-2 position of the glycerol backbone. This unique composition imbues PC(18:2/20:4) with distinct biophysical properties and positions it as a critical substrate for the production of a vast array of lipid signaling molecules.

The presence of two unsaturated fatty acids, particularly the highly unsaturated arachidonic acid, influences membrane fluidity, permeability, and the function of embedded proteins.[2] Furthermore, the release of arachidonic acid from the sn-2 position of PC(18:2/20:4) by phospholipase A₂ (PLA₂) enzymes is the rate-limiting step in the biosynthesis of eicosanoids, a superclass of potent signaling molecules that regulate inflammation, immunity, and many other physiological processes.[3][4] Understanding the biological role of PC(18:2/20:4) is therefore paramount for elucidating fundamental cellular mechanisms and for the development of novel therapeutic strategies targeting a wide range of diseases, including inflammatory disorders, cardiovascular disease, and cancer.

Quantitative Abundance of PC(18:2/20:4) in Biological Systems

The abundance of PC(18:2/20:4) varies significantly across different tissues and subcellular compartments, reflecting its specialized roles. Lipidomics studies employing mass spectrometry have enabled the precise quantification of this and other lipid species. The following table summarizes representative quantitative data for PC(18:2/20:4) in various biological samples.

| Biological Sample | Tissue/Cell Type | Subcellular Fraction | Concentration/Abundance of PC(18:2/20:4) | Reference |

| Human | Plasma | Positively associated with Atherosclerosis | [5] | |

| Human | Erythrocytes | Membrane | Upregulated at 9 hours under simulated microgravity | [6] |

| Mouse | Liver | Major PC species | [7] | |

| Mouse | Kidney | Major PC species | [7] | |

| Mouse | Heart | Abundant PC species | [7] | |

| Mouse | Skeletal Muscle (EDL) | Increased in high-fat diet fed rats | [8] | |

| Rat | Liver | ~1.66% of total PC | [9] |

Biophysical Impact of PC(18:2/20:4) on Cell Membranes

The presence of the two polyunsaturated acyl chains in PC(18:2/20:4) has a profound impact on the physical properties of the cell membrane. These properties, in turn, influence a wide range of cellular functions, including the activity of membrane-bound proteins and the formation of signaling platforms.

Membrane Fluidity

The double bonds in the linoleic and arachidonic acid chains introduce kinks, which disrupt the tight packing of phospholipid molecules in the membrane. This disruption increases the fluidity of the membrane.[2] Enhanced membrane fluidity can facilitate the lateral diffusion of membrane proteins and lipids, which is crucial for many cellular processes, including signal transduction and membrane trafficking. Molecular dynamics simulations have shown that lipids with unsaturated chains exhibit higher lateral diffusion coefficients, contributing to increased membrane fluidity.[10]

Membrane Thickness

The kinks in the unsaturated acyl chains of PC(18:2/20:4) also lead to a decrease in the overall thickness of the lipid bilayer.[10] This is because the disordered chains occupy a larger area per lipid molecule, causing the membrane to become thinner. Changes in membrane thickness can affect the hydrophobic matching between membrane proteins and the surrounding lipid environment, thereby influencing protein conformation and function.

Membrane Permeability

Membranes enriched in polyunsaturated phospholipids, such as PC(18:2/20:4), tend to have higher permeability to water and small solutes.[11] The less ordered packing of the acyl chains creates transient voids, which can facilitate the passage of molecules across the bilayer. Molecular dynamics simulations have demonstrated that membranes with phospholipids containing two unsaturated fatty acids show a significant increase in the movement of water molecules compared to those with saturated or monounsaturated chains.[11]

The following table summarizes the key biophysical effects of PC(18:2/20:4) on lipid bilayers.

| Biophysical Property | Effect of Increased PC(18:2/20:4) Content | Consequence for Membrane Function | Reference |

| Fluidity | Increase | Enhanced lateral diffusion of proteins and lipids, modulation of enzyme activity. | [2] |

| Thickness | Decrease | Altered hydrophobic matching with membrane proteins, influencing their conformation and function. | [10] |

| Permeability | Increase | Increased passage of water and small solutes across the membrane. | [11] |

| Bending Rigidity | Decrease | Facilitates membrane deformation processes like budding and fusion. | [11] |

Role in Cell Signaling: The Arachidonic Acid Cascade

One of the most critical roles of PC(18:2/20:4) is to serve as a reservoir for arachidonic acid (AA), the precursor to a large family of potent lipid mediators known as eicosanoids. The release of AA from the sn-2 position of PC(18:2/20:4) is the initial and rate-limiting step in the eicosanoid signaling pathway.

The Arachidonic Acid Cascade

The release of arachidonic acid is primarily catalyzed by cytosolic phospholipase A₂ (cPLA₂), an enzyme that is activated by an increase in intracellular calcium levels and phosphorylation by MAP kinases.[4] Once released, free arachidonic acid can be metabolized by three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway, catalyzed by COX-1 and COX-2 enzymes, leads to the production of prostaglandins (PGs) and thromboxanes (TXs).[12] These molecules are involved in inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: This pathway, initiated by various lipoxygenase enzymes (e.g., 5-LOX, 12-LOX, 15-LOX), produces leukotrienes (LTs) and lipoxins (LXs).[12] Leukotrienes are potent mediators of allergic and inflammatory responses, while lipoxins are involved in the resolution of inflammation.

-

Cytochrome P450 (CYP) Pathway: This pathway generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in regulating vascular tone and inflammation.[3]

The following diagram illustrates the central role of PC(18:2/20:4) in initiating the arachidonic acid cascade.

Downstream Eicosanoid Signaling

The eicosanoids produced from arachidonic acid exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells.[13] The activation of these receptors triggers a variety of downstream signaling pathways, leading to diverse physiological responses.

-

Prostaglandin Receptors (DP, EP, FP, IP, TP): These receptors mediate the effects of prostaglandins and thromboxanes. For example, the EP4 receptor, upon binding prostaglandin E2 (PGE2), couples to Gs to activate adenylyl cyclase and increase cAMP levels, leading to smooth muscle relaxation. In contrast, the TP receptor couples to Gq to activate phospholipase C, leading to an increase in intracellular calcium and vasoconstriction.[13][14]

-

Leukotriene Receptors (BLT, CysLT): These receptors mediate the actions of leukotrienes. The CysLT1 receptor, for instance, is responsible for the bronchoconstrictor and pro-inflammatory effects of cysteinyl leukotrienes in asthma.[12]

The following diagram provides a simplified overview of downstream eicosanoid receptor signaling.

Experimental Protocols

The study of PC(18:2/20:4) requires specialized techniques for its extraction, identification, and quantification, as well as for assessing the activity of enzymes involved in its metabolism.

Lipid Extraction for Mass Spectrometry Analysis

A common and effective method for extracting lipids from biological samples is a modified Bligh-Dyer method.

Materials:

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Butylated hydroxytoluene (BHT) as an antioxidant

-

Internal standard (e.g., PC(17:0/17:0))

-

Glass vials with Teflon-lined caps

-

Centrifuge

-

Nitrogen or argon gas evaporator

Procedure:

-

Homogenize the tissue or cell sample in a mixture of chloroform:methanol (1:2, v/v). To prevent oxidation of polyunsaturated fatty acids, add BHT to the extraction solvent to a final concentration of 0.01%.[15]

-

Add the internal standard to the sample to allow for absolute quantification.

-

Add 1 volume of chloroform and 1 volume of water to induce phase separation.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen or argon gas.

-

Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol:chloroform, 1:1, v/v).

Quantification of PC(18:2/20:4) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual lipid species.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column.

LC Method:

-

A gradient elution is typically used, with a mobile phase system consisting of water with a modifier (e.g., formic acid and ammonium formate) and an organic solvent mixture (e.g., acetonitrile and isopropanol with the same modifiers).

MS/MS Method:

-

The analysis is performed in positive ion mode.

-

For targeted quantification of PC(18:2/20:4), multiple reaction monitoring (MRM) is used. The precursor ion for PC(18:2/20:4) is m/z 806.6.

-

A characteristic product ion for phosphatidylcholines is the phosphocholine headgroup at m/z 184.1. Therefore, a precursor ion scan of m/z 184.1 can be used to identify all PC species in a sample.[16]

-

For structural confirmation, product ion scans can be performed to detect fragment ions corresponding to the loss of the fatty acyl chains.

Phospholipase A₂ (PLA₂) Activity Assay

The activity of PLA₂ can be measured by monitoring the release of fatty acids from a phospholipid substrate.

Titrimetric Assay:

-

Prepare a lecithin emulsion as the substrate.

-

Incubate the enzyme with the substrate at a constant pH (e.g., 8.9) and temperature (e.g., 25°C).

-

The release of fatty acids will cause a decrease in pH.

-

Titrate the reaction mixture with a standardized NaOH solution to maintain a constant pH.

-

The rate of NaOH addition is proportional to the enzyme activity. One unit of PLA₂ activity is defined as the amount of enzyme that releases one micromole of fatty acid per minute under the specified conditions.[14]

Fluorometric Assay:

-

Commercially available kits utilize a phospholipid substrate labeled with a fluorophore that is quenched.

-

Upon cleavage by PLA₂, the fluorophore is released, resulting in an increase in fluorescence that can be monitored over time.

Lysophosphatidylcholine Acyltransferase (LPCAT) Assay

LPCAT activity can be determined by measuring the incorporation of a labeled fatty acyl-CoA into a lysophosphatidylcholine (LPC) substrate.

HPLC-Based Assay:

-

Incubate the enzyme source (e.g., cell lysate or purified enzyme) with a fluorescently labeled LPC substrate (e.g., NBD-lyso-PC) and arachidonoyl-CoA.

-

The reaction is stopped, and the lipids are extracted.

-

The fluorescently labeled PC product is separated from the unreacted LPC substrate by reversed-phase HPLC.

-

The amount of product is quantified by fluorescence detection. The activity of the enzyme is determined from the rate of product formation.[17]

Experimental and Analytical Workflows

Investigating the biological role of PC(18:2/20:4) often involves a multi-step workflow, from sample collection to data interpretation.

Lipidomics Workflow for Profiling PC(18:2/20:4)

The following diagram illustrates a typical workflow for the identification and quantification of PC(18:2/20:4) in a biological sample.

References

- 1. Phospholipid subcellular localization and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbs.com [ijbs.com]

- 3. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 6. Untargeted Lipidomics of Erythrocytes under Simulated Microgravity Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Lipidomics Reveals a Tissue-Specific Fingerprint [frontiersin.org]

- 8. Plasma membranes are asymmetric in lipid unsaturation, packing, and protein shape - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty acid remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport | eLife [elifesciences.org]

- 10. Impact of Lipid Structural Variations on Bilayer Properties: A Coarse-Grained Molecular Dynamics Study [arxiv.org]

- 11. Acyl chain asymmetry and polyunsaturation of brain phospholipids facilitate membrane vesiculation without leakage | eLife [elifesciences.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Eicosanoid receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of Phosphatidylcholine (18:2/20:4) in Lipid Metabolism and Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylcholine (PC) species are fundamental components of cellular membranes and play critical roles in lipid metabolism and transport. Among the myriad of PC molecules, PC(18:2/20:4), a species containing linoleic acid (18:2) and arachidonic acid (20:4), has emerged as a key player in numerous physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the function of PC(18:2/20:4), detailing its involvement in metabolic pathways, its role in lipoprotein dynamics, and its implications in various disease states. We present a synthesis of current research, including quantitative data, detailed experimental protocols for its analysis, and visual representations of the key pathways in which it participates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of this specific and crucial phospholipid.

Introduction

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic membranes, essential for maintaining membrane structure and fluidity.[1] The specific acyl chain composition of PC molecules dictates their functional properties. PC(18:2/20:4) is a prominent polyunsaturated PC species, characterized by the presence of the essential fatty acid linoleic acid (LA, 18:2) and the precursor for eicosanoid synthesis, arachidonic acid (AA, 20:4).[2] This unique composition positions PC(18:2/20:4) at the crossroads of lipid signaling and structural membrane biology, influencing a wide array of cellular functions from signal transduction to lipoprotein assembly.

Data Presentation: Quantitative Levels of PC(18:2/20:4)

The concentration of PC(18:2/20:4) varies across different tissues and biological compartments, reflecting its diverse roles. The following tables summarize the reported quantitative levels of PC(18:2/20:4) in human plasma, lipoproteins, and various tissues. These values are typically determined by advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Concentration of PC(18:2/20:4) in Human Plasma and Lipoproteins

| Biological Matrix | Concentration (µM) | Reference |

| Human Plasma (Adult) | 88.0 ± 25.0 | [3] |

| Human Plasma (Adult) | 103.41 (31.68) | [3] |

| Human LDL/VLDL | Comparable to EVs | [4] |

| Human HDL | Higher than LDL/VLDL & EVs | [4][5] |

Table 2: Relative Abundance of PC(18:2/20:4) in Various Tissues and Conditions

| Tissue/Condition | Relative Abundance/Change | Reference |

| Mouse Liver | Decreased in ethionamide-induced hepatic steatosis | [6] |

| Mouse Plasma | Decreased in ethionamide-induced hepatic steatosis | [6] |

| ApoE-/- Mouse Model of Plaque Instability | Increased levels associated with atherosclerosis | [7] |

| Poultry Breast Muscle | Identified as a key differential lipid molecule | [8] |

| Human Platelet Plasma Membrane | Decreased upon treatment with antiplatelet agents | |

| Pulmonary Tuberculosis Patients | Upregulated in plasma |

Core Functions in Lipid Metabolism and Transport

Structural Component of Cellular Membranes

As a di-unsaturated phospholipid, PC(18:2/20:4) contributes significantly to the fluidity and flexibility of cellular membranes. The presence of two unsaturated fatty acids disrupts the tight packing of phospholipid acyl chains, thereby increasing membrane fluidity, which is crucial for the function of membrane-bound proteins and for processes such as endocytosis and exocytosis.

Synthesis and Remodeling: The Kennedy Pathway and the Lands Cycle

The synthesis of PC(18:2/20:4) is a multi-step process involving two primary pathways: the de novo Kennedy pathway and the remodeling Lands cycle.

-

The Kennedy Pathway: This pathway synthesizes phosphatidylcholine from choline.[1][9] It begins with the phosphorylation of choline, followed by its conversion to CDP-choline. Finally, the phosphocholine headgroup is transferred to a diacylglycerol (DAG) molecule, which can be 18:2/20:4-DAG, to form PC(18:2/20:4).[9]

-

The Lands Cycle: This remodeling pathway allows for the modification of the fatty acid composition of existing phospholipids.[10][11] A pre-existing PC molecule can have one of its fatty acids removed by a phospholipase A2 (PLA2) to form a lysophosphatidylcholine (LPC). Subsequently, an acyl-CoA transferase, such as lysophosphatidylcholine acyltransferase (LPCAT), can esterify a new fatty acid (e.g., arachidonoyl-CoA) to the LPC, thereby generating a new PC species like PC(18:2/20:4).[10] This cycle is crucial for enriching membranes with specific polyunsaturated fatty acids.

Role in Lipoprotein Metabolism and Lipid Transport

PC(18:2/20:4) is a significant component of plasma lipoproteins, including very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL).

-

VLDL Assembly and Secretion: The synthesis of PC is essential for the assembly and secretion of VLDL particles from the liver.[12] PC, including PC(18:2/20:4), is a key component of the VLDL surface monolayer, which is necessary to emulsify the neutral lipid core for transport in the bloodstream. A decrease in hepatic PC(18:0/20:4) has been linked to reduced VLDL secretion and the development of hepatic steatosis.[6]

-

Reverse Cholesterol Transport: HDL particles play a crucial role in reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion. The phospholipid composition of HDL, including its PC(18:2/20:4) content, influences its ability to accept cholesterol.[4][5] The fluidity imparted by unsaturated fatty acids in PC can facilitate the transfer of cholesterol from cell membranes to HDL particles.[13]

Precursor for Eicosanoid Synthesis and Inflammatory Signaling

The arachidonic acid (20:4) moiety of PC(18:2/20:4) can be released by the action of phospholipase A2 (PLA2). Once liberated, free arachidonic acid serves as the primary substrate for the synthesis of a diverse group of potent signaling molecules known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes.[14] These molecules are key mediators of inflammation, immune responses, and hemostasis. Therefore, PC(18:2/20:4) acts as a reservoir for arachidonic acid, and its metabolism is tightly linked to inflammatory pathways.

Experimental Protocols

The accurate quantification and characterization of PC(18:2/20:4) are paramount for understanding its biological roles. The following section outlines a standard workflow for the analysis of PC(18:2/20:4) from biological samples, integrating lipid extraction and LC-MS/MS analysis.

Lipid Extraction: Bligh-Dyer Method

The Bligh-Dyer method is a widely used protocol for the efficient extraction of total lipids from biological samples.[3][15][16]

Materials:

-

Sample (e.g., plasma, tissue homogenate)

-

Chloroform (CHCl3)

-

Methanol (MeOH)

-

Deionized water (dH2O)

-

Glass tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 1 mL of aqueous sample in a glass tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly.[15]

-

Add 1.25 mL of chloroform and vortex again.[15]

-

Add 1.25 mL of deionized water and vortex to induce phase separation.[15]

-

Centrifuge the mixture at 1000 rpm for 5 minutes to separate the aqueous (upper) and organic (lower) phases.[15]

-

Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette.[15]

-

For higher purity, the organic phase can be washed with a pre-prepared "authentic upper phase" (the upper phase from a blank extraction with water instead of sample).[15]

-

The collected organic phase is then dried under a stream of nitrogen and the lipid extract is reconstituted in an appropriate solvent for subsequent analysis.[3]

UPLC-MS/MS Analysis of PC(18:2/20:4)

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of individual phospholipid species.

Instrumentation:

-

UPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Typical UPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with additives like ammonium formate and formic acid

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with similar additives

-

Gradient: A gradient elution from a higher polarity (more mobile phase A) to a lower polarity (more mobile phase B) is typically used to separate the different lipid species.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40-50 °C

Typical MS/MS Parameters (Positive Ion Mode for PC):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion: The m/z of the [M+H]+ or [M+Na]+ adduct of PC(18:2/20:4) (e.g., m/z 806.6 for [M+H]+).

-

Product Ion: A characteristic fragment ion of the phosphocholine headgroup (m/z 184.1).

-

Collision Energy and other parameters: Optimized for the specific instrument and analyte.

Conclusion

PC(18:2/20:4) is a highly significant phospholipid species with multifaceted roles in lipid metabolism and transport. Its unique composition of linoleic and arachidonic acids places it at the center of membrane biology, lipoprotein dynamics, and inflammatory signaling. A thorough understanding of its synthesis, remodeling, and transport is crucial for elucidating its role in health and disease. The methodologies outlined in this guide provide a framework for the accurate investigation of PC(18:2/20:4), paving the way for further discoveries and the potential development of novel therapeutic strategies targeting lipid metabolic pathways. As research in lipidomics continues to advance, the importance of specific phospholipid species like PC(18:2/20:4) in complex biological systems will undoubtedly become even more apparent.

References

- 1. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for PC(18:2(9Z,12Z)/20:4(8Z,11Z,14Z,17Z)) (HMDB0008148) [hmdb.ca]

- 3. biochem.wustl.edu [biochem.wustl.edu]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Phosphatidylcholine (18:0/20:4), a potential biomarker to predict ethionamide‐induced hepatic steatosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imrpress.com [imrpress.com]

- 8. Multi-Omics Profiling of Lipid Variation and Regulatory Mechanisms in Poultry Breast Muscles [mdpi.com]

- 9. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. New appreciation for an old pathway: the Lands Cycle moves into new arenas in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. repub.eur.nl [repub.eur.nl]

- 14. Fatty acid remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tabaslab.com [tabaslab.com]

- 16. aquaculture.ugent.be [aquaculture.ugent.be]

Distribution of Phosphatidylcholine (18:2/20:4) in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the distribution of the specific phosphatidylcholine species, PC(18:2/20:4), across various biological tissues. This document summarizes available quantitative data, details the experimental protocols for its analysis, and visualizes relevant biochemical pathways and experimental workflows.

Quantitative Distribution of PC(18:2/20:4)

Phosphatidylcholine (PC) species containing polyunsaturated fatty acids (PUFAs), such as linoleic acid (18:2) and arachidonic acid (20:4), are crucial components of cell membranes and precursors for signaling molecules. The distribution of PC(18:2/20:4) is tissue-specific, reflecting the diverse metabolic and structural roles of this lipid. While comprehensive absolute quantitative data across all tissues is limited, the following table summarizes the available data on its relative abundance and presence.

| Tissue | Species | Relative Abundance/Concentration | Notes | Source |

| Human Plasma | Human | PC 18:2/20:4 is one of several isobaric species of PC 38:6. | Decreases in plasma levels of PC 38:6 are linked to the progression of mild cognitive impairment to Alzheimer's disease. | [1] |

| Mouse Liver | Mouse | Liver PC mainly consists of species like 16:0/18:2, 18:0/18:2, 16:0/20:4, 16:0/22:6, and 18:0/22:6. | PC(18:2) containing species are abundant. | [2] |

| Mouse Heart | Mouse | Heart PC predominantly contains 16:0/22:6 and 18:0/22:6 species. | [2] | |

| Mouse Brain | Mouse | Brain PC mainly consists of 16:0/16:0, 16:0/18:1, 18:0/18:1, 16:0/22:6, and 18:0/22:6 species. | PC(38:6) has been observed to be depleted in the thalamus region of mice treated with Efavirenz. | [2][3] |

| Mouse Skeletal Muscle | Mouse | In the fed state, 22:6-PCs are the majority, followed by 18:2-PCs and 20:4-PCs. | Fasting increases the proportion of 18:2-containing PCs. | [4] |

| Rat Kidney | Rat | In mouse kidney, PC 16:0/20:4 and 18:0/20:4 are at similar levels to other major PC species. | In larger mammals like sheep and cow, the most abundant PCs are 16:0/18:1 and 16:0/18:2. | [5] |

| Rat Tissues (General) | Rat | A lipidomics study of 7 rat tissues detected and quantified 652 lipid species, showing each tissue has a specific lipid distribution. | Glycerophospholipids are the most abundant lipid class in tissues. | [6] |

Experimental Protocols for Phosphatidylcholine Analysis

The quantification of specific phosphatidylcholine species like PC(18:2/20:4) is typically achieved through lipidomics approaches utilizing liquid chromatography-mass spectrometry (LC-MS). Below is a synthesized protocol based on common methodologies.

Lipid Extraction from Tissues

A common method for lipid extraction is the Bligh-Dyer method.

-

Homogenization: Homogenize a known weight of frozen tissue (e.g., 100 mg) in a solvent mixture. A typical starting mixture is chloroform:methanol (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

-

Centrifugation: Centrifuge the mixture to facilitate phase separation.

-

Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying: The collected lipid extract is dried under a stream of nitrogen gas.

-

Storage: The dried lipid extract is stored at -80°C until analysis.

Liquid Chromatography (LC) Separation

Reversed-phase liquid chromatography (RPLC) is commonly used to separate different PC species.

-

Column: A C18 or C30 column is typically used.

-

Mobile Phase: A gradient of two or more solvents is employed. For example:

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with an additive like 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.

-

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipid species.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

Mass Spectrometry (MS) Detection and Quantification

Electrospray ionization (ESI) coupled with a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is the standard for detection.

-

Ionization Mode: Positive ion mode is typically used for PC analysis due to the positive charge on the choline headgroup.

-

Identification:

-

Precursor Ion Scan: A precursor ion scan for m/z 184 (the phosphocholine headgroup) is a highly specific way to identify all PC species in a sample.

-

Tandem MS (MS/MS): To identify the specific fatty acyl chains (e.g., 18:2 and 20:4), fragmentation of the parent ion is performed. The resulting fragment ions correspond to the neutral loss of the fatty acids, allowing for their identification.

-

-

Quantification:

-

Internal Standards: A known amount of a non-endogenous PC species (e.g., a PC with odd-chain fatty acids or a deuterated standard) is added to the sample before extraction.

-

Calibration Curve: A calibration curve is generated using synthetic standards of the specific PC species of interest.

-

Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined from the calibration curve.

-

Visualizations

Experimental Workflow for Lipidomics Analysis

Caption: Generalized workflow for the analysis of phosphatidylcholine species in tissue samples.

Arachidonic Acid Signaling Pathway

PC(18:2/20:4) is a significant reservoir of arachidonic acid (AA), a precursor to a class of potent signaling molecules called eicosanoids. The release and subsequent metabolism of AA are central to inflammatory processes and other physiological responses.

Caption: Simplified signaling pathway of arachidonic acid metabolism.

References

- 1. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fasting increases 18:2-containing phosphatidylcholines to complement the decrease in 22:6-containing phosphatidylcholines in mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Lipidomics Reveals a Tissue-Specific Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Fate of Linoleic and Arachidonic Acid in Phosphatidylcholine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylcholines (PCs) are the most abundant class of phospholipids in eukaryotic cell membranes, playing crucial roles in membrane structure, signaling, and lipid metabolism[1]. The fatty acid composition at the sn-1 and sn-2 positions of the glycerol backbone dictates the biophysical properties of the membrane and serves as a reservoir for bioactive lipid mediators. Among the most significant polyunsaturated fatty acids (PUFAs) incorporated into PC are linoleic acid (LA; 18:2 n-6) and arachidonic acid (AA; 20:4 n-6). LA is an essential fatty acid that must be obtained from the diet, while AA can be synthesized from LA or acquired directly from dietary sources[2][3].

The metabolic fate of LA and AA esterified in PC is of profound interest in cellular physiology and pathology. The release of these fatty acids and their subsequent enzymatic conversion into a vast array of signaling molecules, collectively known as eicosanoids, are central to processes such as inflammation, immune response, and vascular homeostasis[4][5]. Consequently, the enzymes and pathways governing the incorporation, remodeling, and liberation of LA and AA from PC are critical targets for therapeutic intervention in a multitude of diseases, including inflammatory disorders, cardiovascular disease, and cancer[4][6].

This technical guide provides an in-depth overview of the metabolic pathways governing LA and AA within the PC pool, summarizes quantitative data, details relevant experimental protocols, and discusses the implications for drug development.

Incorporation and Remodeling of LA and AA into Phosphatidylcholine: The Lands' Cycle

The fatty acid composition of PC is not static but is continually maintained through a deacylation-reacylation process known as the Lands' cycle[7][8]. This remodeling pathway allows cells to selectively incorporate specific fatty acids, like LA and AA, into lysophosphatidylcholine (LPC) to generate specific PC molecular species.

The cycle begins with the hydrolysis of a fatty acid from the sn-2 position of a pre-existing PC molecule by a phospholipase A2 (PLA2), generating a free fatty acid and an LPC molecule[8]. The LPC is then reacylated by a family of enzymes called lysophosphatidylcholine acyltransferases (LPCATs), which transfer a fatty acyl-CoA to the vacant sn-2 position[7][9].

Several LPCAT isoforms have been identified, exhibiting distinct substrate specificities. Notably, LPCAT3 shows a high preference for both linoleoyl-CoA and arachidonoyl-CoA, establishing it as a key enzyme for incorporating these critical PUFAs into phospholipids[7][10]. This specificity ensures the enrichment of cellular membranes with LA and AA, priming them for subsequent signaling events.

Metabolic Fate of Linoleic Acid (LA) in Phosphatidylcholine

Once incorporated into PC, LA has two primary metabolic fates: it can be released to remain as LA or it can be further metabolized into AA through a series of desaturation and elongation steps.

Release from Phosphatidylcholine

Similar to other fatty acids, LA can be hydrolyzed from the sn-2 position of PC by PLA2 enzymes. The released free LA can be re-incorporated into phospholipids or utilized in other metabolic pathways.

Conversion to Arachidonic Acid

The conversion of LA to AA is a critical pathway for synthesizing the precursor of the major classes of eicosanoids[11][12]. This multi-step process occurs in the endoplasmic reticulum and involves a sequence of desaturase and elongase enzymes.

-

Δ6-Desaturase (FADS2): The pathway is initiated by the enzyme Δ6-desaturase, which introduces a double bond into LA (18:2, n-6) to form γ-linolenic acid (GLA; 18:3, n-6).

-

Elongase (ELOVL5): GLA is then elongated by two carbons to produce dihomo-γ-linolenic acid (DGLA; 20:3, n-6).

-

Δ5-Desaturase (FADS1): Finally, Δ5-desaturase introduces a fifth double bond into DGLA to yield arachidonic acid (AA; 20:4, n-6)[12].

It is important to note that this conversion process is relatively slow and inefficient in humans[13]. The desaturase enzymes are also shared with the omega-3 fatty acid metabolism pathway, leading to competition between the two pathways[11].

Metabolic Fate of Arachidonic Acid (AA) in Phosphatidylcholine

Arachidonic acid stored in phosphatidylcholine at the sn-2 position is a critical reservoir for the generation of potent, short-lived signaling molecules. The mobilization and metabolism of AA is a tightly regulated process central to inflammation and cellular signaling[14][15].

Release via Phospholipase A2 (PLA2)

The rate-limiting step for eicosanoid biosynthesis is the release of AA from membrane phospholipids, a reaction catalyzed primarily by PLA2[16][17]. Upon cellular stimulation by various agonists (e.g., cytokines, growth factors), PLA2 is activated and translocates to the membrane, where it hydrolyzes the sn-2 ester bond of PC, releasing free AA into the cytoplasm[17]. Multiple isoforms of PLA2 exist, including cytosolic (cPLA2), secretory (sPLA2), and calcium-independent (iPLA2) forms, which can be activated by different stimuli and linked to distinct downstream functions[17][18]. For instance, some studies suggest that calcium-independent PLA2 is linked to AA release for superoxide generation, while calcium-dependent PLA2 mobilizes AA for eicosanoid production[18].

The Arachidonic Acid Cascade

Once released, free AA is rapidly metabolized by one of three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP450)[4][6][19].

-

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) convert AA into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases into various prostanoids, including prostaglandins (e.g., PGE2, PGD2), prostacyclin (PGI2), and thromboxanes (e.g., TXA2). These molecules are key mediators of inflammation, pain, fever, and platelet aggregation[16][20].

-

Lipoxygenase (LOX) Pathway: The LOX enzymes (5-LOX, 12-LOX, 15-LOX) introduce oxygen into AA to produce hydroperoxyeicosatetraenoic acids (HPETEs). These are subsequently converted to a wide range of bioactive lipids, including leukotrienes (e.g., LTB4, LTC4) and lipoxins[21][22]. Leukotrienes are potent chemoattractants and mediators of allergic and inflammatory reactions, while lipoxins are specialized pro-resolving mediators that help terminate inflammation[22].

-

Cytochrome P450 (CYP450) Pathway: CYP450 epoxygenases and hydroxylases metabolize AA to epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), such as 20-HETE[6]. These metabolites play significant roles in regulating vascular tone, renal function, and angiogenesis[23].

Quantitative Data Summary

The following tables summarize quantitative data related to the metabolism of linoleic and arachidonic acids in the context of phosphatidylcholine.

Table 1: Lysophospholipid Acyltransferase (LPLAT) Activity During Adipocyte Differentiation Data synthesized from experiments on C3H10T1/2 cells differentiating into adipocytes, showing increased enzyme activity with LA (18:2) and AA (20:4) as acyl-CoA donors[10].

| Enzyme Activity | Acyl-CoA Donor | Preadipocytes (Day 0) (pmol/min/mg protein) | Adipocytes (Day 8) (pmol/min/mg protein) | Fold Increase |

| LPCAT | 18:2-CoA | 125.3 ± 13.5 | 1083.3 ± 86.6 | ~8.6x |

| 20:4-CoA | 108.3 ± 12.0 | 916.7 ± 44.1 | ~8.5x | |

| LPEAT | 18:2-CoA | 31.3 ± 2.5 | 303.3 ± 25.2 | ~9.7x |

| 20:4-CoA | 25.0 ± 2.9 | 226.7 ± 15.3 | ~9.1x | |

| LPSAT | 18:2-CoA | 10.0 ± 1.0 | 103.3 ± 5.8 | ~10.3x |

| 20:4-CoA | 11.7 ± 1.5 | 93.3 ± 5.8 | ~8.0x |

Table 2: Effect of Fatty Acid Supplementation on Lipid Synthesis in Hep-G2 Cells Data from Hep-G2 cells incubated with 1.0 mM of various fatty acids, demonstrating the impact on phospholipid and triglyceride synthesis[24].

| Parameter | Control | Linoleic Acid (18:2) |

| Phospholipid Synthesis | Baseline | ~2-fold increase |

| Triglyceride Synthesis | Baseline | ~10-fold increase |

| Lipoprotein-TG Secretion | Lowest | Higher than 18:0 and 18:3 |

Experimental Protocols

Protocol: Stable Isotope Tracing of Fatty Acid Metabolism

This method is used to determine the relative contributions of fatty acid synthesis versus uptake and to trace the metabolic fate of specific fatty acids into complex lipids like PC[25][26].

Objective: To trace the incorporation and metabolism of 13C-labeled linoleic acid into phosphatidylcholine.

Materials:

-

Cell culture medium, serum, and appropriate cells (e.g., Hep-G2).

-

13C-labeled linoleic acid (e.g., U-13C18-Linoleic Acid).

-

Solvents for lipid extraction: Chloroform, Methanol, Water[27].

-

Internal standards (e.g., dimyristoyl PC)[27].

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., QTRAP or Q-TOF)[1][28].

Methodology:

-

Cell Culture and Labeling: Culture cells to desired confluency. Replace standard medium with medium containing a known concentration of 13C-labeled linoleic acid complexed to BSA. Incubate for a specified time course (e.g., 0, 4, 8, 24 hours)[24].

-

Cell Harvesting and Lipid Extraction:

-

Wash cells with ice-cold PBS to remove excess labeled substrate.

-

Scrape cells and add internal standards for quantification.

-

Perform a Bligh-Dyer or Folch lipid extraction using a chloroform:methanol:water solvent system[27].

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

-

LC-MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform).

-

Inject the sample into an LC-MS system.

-

Utilize a targeted approach to identify and quantify PC species. A precursor ion scan for the phosphocholine headgroup fragment (m/z 184 for unlabeled PC, and adjusted for the isotope label) is a common method for detecting all PC species[1][27].

-

Perform tandem mass spectrometry (MS/MS) on parent ions of interest to confirm the identity and fatty acid composition, including the incorporated 13C-labeled linoleate.

-

-

Data Analysis:

-

Calculate the isotopic enrichment in the PC pool over time by comparing the peak areas of the labeled PC species to their unlabeled counterparts.

-

Determine the flux of linoleic acid into different PC molecular species and its conversion to labeled arachidonic acid-containing PC.

-

Protocol: Shotgun Lipidomics for PC Species Analysis

This high-throughput method allows for the direct analysis of PC species from a crude lipid extract without chromatographic separation, enabling rapid quantification and identification[1].

Objective: To identify and quantify the molecular species of PC containing LA and AA in a plasma sample.

Materials:

-

Plasma sample.

-

Solvents for lipid extraction (e.g., Dichloromethane, Methanol).

-

Internal standards.

-

Hybrid Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source[1].

Methodology:

-

Sample Preparation:

-

Thaw plasma sample on ice.

-

Add internal standards.

-

Perform lipid extraction as described in Protocol 6.1.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the lipid extract.

-

Infuse the sample directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 10 μl/min)[1].

-

Method 1 (Quantification): Perform a precursor ion scan (PIS) in positive mode for the characteristic phosphocholine headgroup fragment at m/z 184. This scan will detect all PC and sphingomyelin species present in the sample. The intensity of each peak corresponds to its relative abundance[1].

-

Method 2 (Identification): Perform tandem mass spectrometry (MS/MS or MS3) on the parent masses of interest identified in the first scan. Fragmentation of the PC molecule will yield product ions corresponding to the individual fatty acyl chains, allowing for the definitive identification of the fatty acids at the sn-1 and sn-2 positions[1][28].

-

-

Data Analysis:

-

Identify PC species based on their accurate mass and MS/MS fragmentation patterns. For example, PC(16:0/18:2) and PC(18:0/20:4) can be identified.

-

Quantify the absolute or relative amounts of each PC species by normalizing their peak intensities from the PIS scan to the intensity of the appropriate internal standard.

-

Therapeutic Targeting and Drug Development

The central role of the arachidonic acid cascade in inflammation makes it a prime target for drug development[4]. Therapeutic strategies aim to inhibit key enzymes in the pathway, thereby reducing the production of pro-inflammatory eicosanoids[29].

-

Phospholipase A2 (PLA2) Inhibitors: Blocking the release of AA from PC is a logical upstream target. Glucocorticoids, for example, exert part of their anti-inflammatory effects by inducing the synthesis of lipocortin-1 (annexin A1), which inhibits cPLA2 activity[29]. Direct PLA2 inhibitors like varespladib have also been developed[30].

-

Cyclooxygenase (COX) Inhibitors: This is the most successful class of drugs targeting the pathway.

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Drugs like aspirin and ibuprofen non-selectively inhibit both COX-1 and COX-2, reducing prostaglandin and thromboxane synthesis[16]. Their long-term use can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1[16].

-

COX-2 Selective Inhibitors (Coxibs): Drugs like celecoxib were developed to selectively inhibit the inducible COX-2 isoform at sites of inflammation, aiming to reduce side effects. However, some have been associated with cardiovascular risks, potentially by shifting the balance between pro-thrombotic TXA2 (a COX-1 product) and anti-thrombotic PGI2 (a COX-2 product)[16][23].

-

-

Lipoxygenase (LOX) Inhibitors: Drugs targeting the LOX pathway are used primarily for asthma and allergic diseases. Zileuton is a 5-LOX inhibitor that blocks the synthesis of all leukotrienes[30]. Leukotriene receptor antagonists, such as montelukast, block the action of specific leukotrienes[30].

The repurposing of existing drugs, such as low-dose aspirin (an antiplatelet agent), for cancer prevention is an active area of research, highlighting the diverse biological roles of AA metabolites[31].

Conclusion

The metabolic journey of linoleic and arachidonic acids within the phosphatidylcholine pool is a dynamic and highly regulated process fundamental to cell biology. From their selective incorporation via the Lands' cycle to their ultimate release and conversion into a powerful arsenal of eicosanoid signaling molecules, these pathways dictate cellular responses to a myriad of stimuli. For researchers and drug developers, a deep, mechanistic understanding of the enzymes involved—LPCATs, PLA2s, COX, LOX, and CYP450—provides a robust framework for identifying novel therapeutic targets to combat a wide range of inflammatory, cardiovascular, and oncologic diseases. The continued development of advanced analytical techniques, such as stable isotope tracing and high-resolution mass spectrometry, will be paramount in further dissecting these intricate metabolic networks and paving the way for next-generation therapeutics.

References

- 1. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysophosphatidylcholine acyltransferase 3 is the key enzyme for incorporating arachidonic acid into glycerophospholipids during adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Update and nomenclature proposal for mammalian lysophospholipid acyltransferases, which create membrane phospholipid diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mammalian acyl-CoA:lysophosphatidylcholine acyltransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Slow desaturation and elongation of linoleic and alpha-linolenic acids as a rationale of eicosapentaenoic acid-rich diet to lower blood pressure and serum lipids in normal, hypertensive and hyperlipemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phospholipase A(2) regulation of arachidonic acid mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Eicosanoids in inflammation: biosynthesis, pharmacology, and therapeutic frontiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Distinct phospholipases A2 regulate the release of arachidonic acid for eicosanoid production and superoxide anion generation in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Arachidonic Acid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Arachidonic acid metabolism: role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. Cellular uptake of stearic, oleic, linoleic, and linolenic acid and their effects on synthesis and secretion of lipids in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 28. med.kobe-u.ac.jp [med.kobe-u.ac.jp]

- 29. gpnotebook.com [gpnotebook.com]

- 30. youtube.com [youtube.com]

- 31. The future of pharmacology and therapeutics of the arachidonic acid cascade in the next decade: Innovative advancements in drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

Phosphatidylcholine (C18:2, C20:4): A Pivotal Precursor for Bioactive Lipid Mediators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine (PC) is a major constituent of eukaryotic cell membranes, contributing to their structural integrity.[1] Specific molecular species of PC, defined by the fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone, serve as critical reservoirs for signaling molecules. Phosphatidylcholine (18:2/20:4) is a notable PC species containing linoleic acid (LA; 18:2n-6) and arachidonic acid (AA; 20:4n-6). These polyunsaturated fatty acids (PUFAs) are precursors to a vast array of potent, short-lived signaling molecules, collectively known as oxylipins and eicosanoids, which are central to inflammation, immunity, and numerous other physiological and pathological processes.[2][3][4] This guide provides a comprehensive overview of the metabolic pathways that convert PC(18:2/20:4) into bioactive lipids, their signaling mechanisms, and detailed experimental protocols for their study.

Liberation of Linoleic Acid and Arachidonic Acid from PC(18:2/20:4)

The initial and rate-limiting step in the generation of bioactive lipids from PC(18:2/20:4) is the hydrolysis of the ester bond at the sn-2 position, releasing the fatty acid precursors. This reaction is primarily catalyzed by the superfamily of phospholipase A2 (PLA2) enzymes.[5]

The Phospholipase A2 (PLA2) Superfamily

Mammalian cells express several groups of PLA2 enzymes, each with distinct localization, regulation, and substrate specificity. The most relevant for the release of LA and AA are the cytosolic PLA2s (cPLA2), calcium-independent PLA2s (iPLA2), and secreted PLA2s (sPLA2).[6][7]

-

Cytosolic PLA2 (cPLA2): The Group IVA cPLA2 (cPLA2α) is highly specific for phospholipids containing arachidonic acid at the sn-2 position.[5][7] Upon cellular stimulation, which increases intracellular Ca2+ levels, cPLA2α translocates to the perinuclear and endoplasmic reticulum membranes where it hydrolyzes PC to release AA.[5]

-

Calcium-Independent PLA2 (iPLA2): The Group VIA iPLA2s do not require calcium for their activity and are involved in membrane homeostasis and remodeling. Studies have shown that some iPLA2 isoforms exhibit a preference for linoleic acid (18:2) over arachidonic acid (20:4).[1][8]

-

Secreted PLA2 (sPLA2): These are a diverse group of low molecular weight, calcium-dependent enzymes that are secreted into the extracellular space. Different sPLA2 isoforms display varying specificities. For instance, sPLA2-V shows a preference for lipids with unsaturated fatty acids like oleic acid (18:1) and linoleic acid (18:2) at the sn-2 position, while sPLA2-X has a high affinity for PCs containing PUFAs like arachidonic acid.[6]

The differential expression and activation of these PLA2 isoforms in various cell types and under different stimuli allow for the specific and controlled release of either arachidonic acid or linoleic acid from membrane phospholipids like PC(18:2/20:4).

The Arachidonic Acid (C20:4) Cascade: Eicosanoid Synthesis and Signaling

Once released, arachidonic acid is rapidly metabolized by three major enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases.[2] The products, collectively known as eicosanoids, are potent inflammatory mediators.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) catalyze the conversion of AA into prostaglandin H2 (PGH2), the precursor for all prostanoids.[2]

-

Prostaglandins (PGs): PGH2 is further metabolized by specific synthases into various prostaglandins (e.g., PGE2, PGD2, PGF2α) and prostacyclin (PGI2). These molecules are involved in vasodilation, fever, pain, and inflammation.

-

Thromboxanes (TXs): Thromboxane synthase converts PGH2 into thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.

Lipoxygenase (LOX) Pathway

The LOX enzymes (5-LOX, 12-LOX, 15-LOX) introduce a hydroperoxy group into arachidonic acid, leading to the synthesis of leukotrienes and lipoxins.[2]

-

Leukotrienes (LTs): 5-LOX initiates the synthesis of leukotrienes, such as LTB4, a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in bronchoconstriction and vascular permeability.

-

Lipoxins (LXs): These are specialized pro-resolving mediators generated through the interaction of different LOX pathways (e.g., 15-LOX and 5-LOX). Lipoxins, such as LXA4, actively promote the resolution of inflammation.

Cytochrome P450 (CYP) Pathway

CYP epoxygenases convert AA to epoxyeicosatrienoic acids (EETs), which generally have anti-inflammatory and vasodilatory effects.

Eicosanoid Signaling

Eicosanoids exert their effects locally by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, initiating a variety of intracellular signaling cascades.

The Linoleic Acid (C18:2) Cascade: Oxylipin Synthesis and Signaling

Linoleic acid is also a substrate for COX, LOX, and CYP enzymes, producing a distinct set of oxylipins, primarily hydroxy-octadecadienoic acids (HODEs) and keto-octadecadienoic acids (KODEs).[9]

LOX and COX Metabolism of Linoleic Acid

-

15-Lipoxygenase-1 (15-LOX-1): This enzyme preferentially metabolizes linoleic acid to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).[2]

-

Cyclooxygenases (COX-1/2): COX enzymes can metabolize linoleic acid to 9-HODE and, to a lesser extent, 13-HODE.[9][10]

-

Other enzymes: Cytochrome P450 enzymes also contribute to the formation of 9-HODE and 13-HODE.[9]

Signaling of Linoleic Acid-Derived Oxylipins

The HODEs are recognized as important signaling molecules that modulate cellular responses, often through different receptors than eicosanoids.

-

Peroxisome Proliferator-Activated Receptors (PPARs): 13(S)-HODE is a known endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[11][12]

-

G-protein Coupled Receptors (GPCRs):

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism of PC(18:2/20:4) and the activity of its bioactive lipid products.

Table 1: PLA2 Substrate Specificity

| PLA2 Isoform | Preferred sn-2 Acyl Chain | Reference(s) |

| cPLA2α | Arachidonic Acid (20:4) | [1][5][7] |

| iPLA2 | Linoleic Acid (18:2) > Arachidonic Acid (20:4) | [1][8] |

| sPLA2-V | Oleic Acid (18:1), Linoleic Acid (18:2) | [6] |

| sPLA2-X | Arachidonic Acid (20:4) | [6] |

Table 2: Conversion Rates of Linoleic Acid to Arachidonic Acid in Rats

| Parameter | Value | Unit | Reference(s) |

| Synthesis-secretion rate of LA | 277 | nmol/min | [17] |

| Synthesis-secretion rate of γ-LNA | 29.4 | nmol/min | [17] |

| Synthesis-secretion rate of ETA | 20.7 | nmol/min | [17] |

| Synthesis-secretion rate of AA | 11.2 | nmol/min | [17] |

Table 3: Typical Concentrations of Oxylipins in Biological Samples

| Analyte | Concentration Range | Sample Type | Reference(s) |

| Eicosanoids | pM - nM | Cells, Tissues | [18] |

| 9-HODE | ~295 m/z (precursor ion) | Tissues | [13] |

| 13-HODE | ~295 m/z (precursor ion) | Tissues | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of bioactive lipids derived from PC(18:2/20:4).

General Experimental Workflow

Protocol for Cell Stimulation and Arachidonic Acid Release

This protocol describes a general method for stimulating cultured cells to induce the release of arachidonic acid from membrane phospholipids.

-

Cell Culture and Labeling:

-

Cell Stimulation:

-

Wash the cells to remove unincorporated [3H]-AA.

-

Incubate the cells with a stimulating agent. Common stimuli include:

-

-

Sample Collection:

-

At various time points, collect aliquots of the cell culture medium.

-

-

Quantification of Released Arachidonic Acid:

-

Measure the radioactivity in the collected medium using liquid scintillation counting.[21]

-

The amount of radioactivity is proportional to the amount of released arachidonic acid.

-

Protocol for Lipid Extraction from Biological Samples

A critical step for accurate lipid analysis is the efficient extraction of lipids from the biological matrix. The Folch and Bligh-Dyer methods are commonly used.[23]

-

Sample Preparation:

-

Solvent Extraction:

-

Add a mixture of chloroform and methanol (typically 2:1, v/v) to the sample.[23]

-

Vortex thoroughly to ensure mixing.

-

Add water or a salt solution to induce phase separation.

-

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

-

Collection and Drying:

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.[13]

-

-

Reconstitution:

-

Resuspend the dried lipid extract in a solvent compatible with the subsequent analysis (e.g., methanol/acetonitrile).[13]

-

Protocol for LC-MS/MS Analysis of Eicosanoids and Oxylipins

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bioactive lipids.[18][25][26]

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[13]

-

-

Liquid Chromatography (LC) Parameters (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[13]

-

Mobile Phase A: Water with 0.1% formic acid.[13]

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.[13]

-

Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute the lipids.

-

Flow Rate: 0.3 - 0.5 mL/min.[13]

-

Column Temperature: 40-50°C.[13]

-

-

Mass Spectrometry (MS/MS) Parameters (Example for HODEs):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z): For HODEs, this is typically 295.2.[13]

-

Product Ions (m/z): Monitor specific fragment ions for the target analyte (e.g., for 9-HODE, fragments at m/z 113.1 and 171.1).[13]

-

Collision Energy: Optimize for each specific analyte and instrument.

-

-

Quantification:

-

Use stable isotope-labeled internal standards for each class of lipid to correct for extraction efficiency and matrix effects.

-

Generate standard curves with authentic standards to determine the absolute concentration of each analyte.[27]

-

Conclusion

Phosphatidylcholine (18:2/20:4) is a key molecule at the intersection of membrane biology and cellular signaling. The controlled enzymatic release of its constituent fatty acids, linoleic acid and arachidonic acid, initiates complex metabolic cascades that produce a wide range of bioactive lipids. These eicosanoids and oxylipins, through their specific receptor interactions, play fundamental roles in regulating inflammation, immunity, and other critical cellular processes. A thorough understanding of these pathways, facilitated by robust experimental methodologies, is essential for the development of novel therapeutic strategies targeting a wide range of diseases.

References

- 1. escholarship.org [escholarship.org]

- 2. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation [frontiersin.org]

- 4. Bioactive lipids, inflammation and chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Each Phospholipase A2 Type Exhibits Distinct Selectivity Toward sn-1 Ester, Alkyl Ether, and Vinyl Ether Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 9. Linoleic acid - Wikipedia [en.wikipedia.org]

- 10. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 11. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Linoleic acid stimulates gluconeogenesis via Ca2+/PLC, cPLA2, and PPAR pathways through GPR40 in primary cultured chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Linoleic Acid Permeabilizes Gastric Epithelial Cells by Increasing Connexin43 Levels in the Cell Membrane Via a GPR40- and Akt-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diposit.ub.edu [diposit.ub.edu]

- 19. Stimulation of arachidonic acid release and eicosanoid biosynthesis in an interleukin 2-dependent T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of stimulation of arachidonic acid release in the proliferative response of 3T3 mouse fibroblasts to platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Modulation of Cell-Substrate Adhesion by Arachidonic Acid: Lipoxygenase Regulates Cell Spreading and ERK1/2-inducible Cyclooxygenase Regulates Cell Migration in NIH-3T3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of arachidonic acid release from cells as the biochemical action of anti-inflammatory corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 25. zenodo.org [zenodo.org]

- 26. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 27. lipidmaps.org [lipidmaps.org]

An In-depth Technical Guide to the Structural Characterization of Phosphatidylcholine (C18:2, C20:4) Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the advanced analytical techniques and methodologies for the structural characterization of phosphatidylcholine (PC) isomers containing linoleic acid (C18:2) and arachidonic acid (C20:4). Differentiating these isomers is critical for understanding their distinct biological roles and for the development of targeted therapeutics.

Introduction to Phosphatidylcholine (C18:2, C20:4) Isomers

Phosphatidylcholines are a major class of phospholipids and essential components of eukaryotic cell membranes. The specific fatty acyl chains attached to the glycerol backbone at the sn-1 and sn-2 positions, along with the location of double bonds within these chains, give rise to a vast number of isomers with potentially distinct physiological and pathological functions. PC(38:6) is a common notation for phosphatidylcholines with a total of 38 carbons and 6 double bonds in their acyl chains. This designation, however, encompasses several isobaric and isomeric species, including PC(18:2/20:4) and PC(20:4/18:2).

The accurate identification and quantification of these isomers are paramount, as their biological activities can differ significantly. For instance, the release of arachidonic acid from the sn-2 position by phospholipase A2 is a key step in the biosynthesis of eicosanoids, a group of potent signaling molecules. Therefore, the positional isomerism of PC(18:2/20:4) has profound implications for inflammatory and signaling pathways.

Experimental Methodologies for Isomer Characterization

The structural elucidation of PC(18:2, C20:4) isomers necessitates a multi-faceted analytical approach. The following sections detail the key experimental protocols.

Lipid Extraction

A robust lipid extraction is the foundational step for any lipidomics analysis. The Folch method is a widely accepted protocol.

Protocol: Folch Lipid Extraction

-

Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (2:1, v/v) solution. For plasma, use 100 µL of plasma with 2.5 mL of the chloroform:methanol solution containing an antioxidant like butylated hydroxytoluene (BHT) at 50 µM.

-

Phase Separation: Add 0.5 mL of 0.9% aqueous potassium chloride solution to the mixture. Vortex for 1 minute and then centrifuge at 3,000 x g for 10 minutes at 15°C to induce phase separation.

-

Collection of Organic Phase: Carefully collect the lower organic phase into a clean glass tube.

-

Re-extraction: Add another 2.5 mL of the chloroform:methanol solution to the remaining aqueous phase, vortex, and centrifuge again.

-

Pooling and Drying: Pool the organic phases and dry the extract under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis, such as methanol or a mobile phase-mimicking solvent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isomer Separation

Reversed-phase liquid chromatography (RPLC) is a powerful technique for separating PC isomers based on the length and degree of unsaturation of their fatty acyl chains.

Protocol: RPLC-MS/MS for PC Isomer Analysis

-

Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or C30 reversed-phase column with a particle size of less than 2 µm (e.g., 2.1 mm x 100 mm, 1.7 µm). C30 columns offer enhanced shape selectivity for separating geometric isomers.[1]

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 40% to 43% B

-

2-2.1 min: 43% to 50% B

-

2.1-12 min: 50% to 99% B

-

12-12.1 min: 99% to 40% B

-

12.1-14 min: Hold at 40% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 55°C

-

Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS Scan Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

-

Precursor Ion Scan: For targeted analysis of PCs, a precursor ion scan for m/z 184.07 (the phosphocholine headgroup) can be employed.

-

Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the precursor ion of PC(38:6) (m/z 832.6). The fragmentation pattern will reveal the constituent fatty acyl chains.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Separation

Ion mobility spectrometry separates ions in the gas phase based on their size, shape, and charge. This technique can resolve isomers with different collision cross-sections (CCS).

Protocol: IMS-MS for PC Isomer Analysis

-

Sample Introduction: Infuse the lipid extract directly or introduce it via an LC system into the mass spectrometer.

-

Ionization: Use ESI in positive mode. Adduction with ions like Ag+ can enhance the separation of regioisomers.

-

Ion Mobility Separation:

-

Drift Gas: Nitrogen or helium.

-

Drift Tube: A drift tube with a defined electric field gradient.

-

Measurement: The arrival time distribution of the ions is measured, from which the collision cross-section (CCS) is calculated.

-

-

Mass Analysis: A TOF mass analyzer is commonly used to acquire the mass spectra of the mobility-separated ions.

-

Data Analysis: Compare the experimental CCS values with those from a database or with standards to identify isomers.

Ozone-Induced Dissociation (OzID) for Double Bond Localization

OzID is a powerful MS/MS technique that cleaves carbon-carbon double bonds, allowing for their unambiguous localization within the fatty acyl chains.

Protocol: Online LC-OzID-MS

-

LC Separation: Separate the PC isomers using the RPLC method described in section 2.2.

-

Ozone Introduction: Introduce ozone gas into the ion trap of the mass spectrometer.

-

Ion Activation: The precursor ions of the PC isomers undergo reactions with ozone, leading to oxidative cleavage at the double bonds.

-

Fragmentation Analysis: The resulting fragment ions, which are characteristic of the double bond positions, are analyzed by the mass spectrometer.

-

Data Interpretation: The masses of the fragment ions are used to pinpoint the location of the double bonds in both the C18:2 and C20:4 acyl chains.

Paternò-Buchi Reaction for Double Bond Localization

The Paternò-Buchi (P-B) reaction is a photochemical [2+2] cycloaddition that can be coupled with mass spectrometry to determine the position of double bonds.

Protocol: Online Paternò-Buchi Reaction-MS

-

Sample Preparation: Prepare the lipid sample in a solution containing a carbonyl compound, such as acetone.

-

Photochemical Reaction: Irradiate the sample with UV light (e.g., 254 nm) as it is introduced into the mass spectrometer via nano-electrospray. This induces the P-B reaction, forming an oxetane ring at the site of the double bond.

-

Tandem MS (MS/MS): Subject the resulting product ions to CID. The oxetane ring will fragment in a predictable manner, yielding diagnostic ions that reveal the original position of the double bond.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for the characterization of PC(18:2, C20:4) isomers.

Table 1: Mass Spectrometric Data for PC(38:6) Isomers

| Isomer | Precursor Ion (m/z) [M+H]⁺ | Characteristic Fragment Ions (m/z) from CID |

| PC(18:2/20:4) | 832.6 | 184.07 (Phosphocholine), 551.4 (Loss of C20:4), 529.4 (Loss of C18:2) |

| PC(20:4/18:2) | 832.6 | 184.07 (Phosphocholine), 529.4 (Loss of C18:2), 551.4 (Loss of C20:4) |

Note: The relative abundance of the fatty acyl fragment ions can help distinguish between sn-positional isomers.

Table 2: Representative Collision Cross-Section (CCS) Values for PC Isomers

| Lipid Class | Example Isomers | Adduct | CCS (Ų) | Reference |

| PC | PC(16:0/18:1) | [M+Ag]⁺ | ~290 | [4] |

| PC | PC(18:1/16:0) | [M+Ag]⁺ | ~292 | [4] |

| PC | PC(18:1/18:1) Δ9-cis/Δ9-trans | [M+H]⁺ | Small difference | [4] |

Note: Specific CCS values for PC(18:2/20:4) and PC(20:4/18:2) would need to be determined experimentally or referenced from a comprehensive CCS database.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows